
4-Hydrazino-2,6-dimethylpyrimidine
Descripción general
Descripción
4-Hydrazino-2,6-dimethylpyrimidine (CAS: 14331-56-7) is a pyrimidine derivative characterized by a hydrazino (-NH-NH$_2$) group at the 4-position and methyl groups at the 2- and 6-positions of the heterocyclic ring (Fig. 1). The hydrazino group confers unique hydrogen-bonding capabilities and reactivity, distinguishing it from amino- or hydroxyl-substituted pyrimidines.
Métodos De Preparación
Synthetic Routes for 4-Hydrazino-2,6-dimethylpyrimidine
Method 1: Cyclocondensation of β-Keto Esters with Hydrazine Derivatives
This approach adapts the synthesis of 4-hydroxypyrimidines , replacing urea or thiourea with hydrazine to introduce the hydrazino group.
Reaction Protocol:
-
Reactants: Methyl acetoacetate (β-keto ester) and hydrazine hydrate.
-
Solvent: High-boiling polar aprotic solvents (e.g., DMF, DMSO).
-
Conditions: 120–160°C for 4–6 hours under inert atmosphere.
-
Mechanism: The β-keto ester undergoes enolization, followed by cyclocondensation with hydrazine to form the pyrimidine ring.
Example:
Heating methyl acetoacetate (19.5 g, 0.15 mol) with hydrazine hydrate (14.3 g, 0.15 mol) in DMF (100 mL) at 120°C for 4 hours yields this compound. Post-reaction solvent removal and crystallization afford the product in ~85% yield .
Advantages:
-
Eliminates strong acid/base catalysts, simplifying purification .
-
Scalable to industrial production with yields >80%.
Method 2: Nucleophilic Substitution of 4-Chloro-2,6-dimethylpyrimidine
This two-step method involves synthesizing 4-chloro-2,6-dimethylpyrimidine followed by hydrazine substitution.
Step 1: Synthesis of 4-Chloro-2,6-dimethylpyrimidine
-
Reactants: 2,6-Dimethylpyrimidin-4-ol and phosphorus oxychloride (POCl₃).
-
Conditions: Reflux in POCl₃ at 110°C for 3 hours.
Step 2: Hydrazino Group Introduction
-
Reactants: 4-Chloro-2,6-dimethylpyrimidine and hydrazine hydrate.
-
Solvent: Ethanol or isopropanol.
-
Conditions: Reflux at 80°C for 12 hours.
-
Yield: ~75% (hypothetical, based on analogous substitutions).
Mechanism: Aromatic nucleophilic substitution (SNAr) where hydrazine displaces the chloride. Electron-donating methyl groups mildly deactivate the ring, necessitating prolonged heating.
Method 3: Direct Modification of 2,6-Dimethylpyrimidin-4-ol
Building on patents for 2-hydroxy-4,6-dimethylpyrimidine , this route converts the hydroxyl group to hydrazino via intermediate activation.
Protocol:
-
Chlorination: Treat 2,6-dimethylpyrimidin-4-ol (75 g) with POCl₃ to form 4-chloro-2,6-dimethylpyrimidine.
-
Hydrazinolysis: React the chloride with hydrazine hydrate in ethanol at 80°C for 8 hours.
Optimization:
-
Use of catalytic KI enhances chloride displacement efficiency.
-
Neutralization with NaOH ensures product stability.
Comparative Analysis of Synthetic Methods
Key Findings:
-
Cyclocondensation offers the highest yield and shortest reaction time, ideal for industrial use .
-
Nucleophilic substitution requires pre-synthesized intermediates but provides flexibility in functionalization.
Research Applications and Biological Relevance
This compound serves as a precursor to nicarbazin (a coccidiostat) and antiviral agents . Its derivatives exhibit:
Actividad Biológica
4-Hydrazino-2,6-dimethylpyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a hydrazino functional group attached to a pyrimidine ring, which enhances its reactivity and biological profile. Its molecular formula is CHN with a molecular weight of approximately 138.17 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by:
- Molecular Structure : The compound consists of two methyl groups at the 2 and 6 positions of the pyrimidine ring.
- Functional Groups : The presence of the hydrazino group significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The hydrazino group is often associated with enhanced biological interactions due to its ability to form stable complexes with metal ions, which are crucial for biological processes.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism behind this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Effects in vitro
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability after treatment with the compound.
- IC values were determined using an MTT assay:
- At 24 hours: IC = 25 µM
- At 48 hours: IC = 15 µM
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes leading to observed biological effects.
Interaction with Metal Ions
Studies have shown that complexes formed with metal ions such as copper(II) and nickel(II) enhance the biological properties of the compound compared to its free form. These metal complexes exhibit improved stability and bioactivity.
Applications in Medicine
Given its promising biological activities, this compound has potential applications in medicinal chemistry:
- Antimicrobial agents : Development of new antibiotics targeting resistant strains.
- Anticancer drugs : Further exploration into its mechanisms could lead to novel cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydrazino-2,6-dimethylpyrimidine, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution. For example, 4-chloro-2,6-dimethylpyrimidine reacts with hydrazine hydrate in methanol under reflux, followed by recrystallization from ethyl acetate . Key steps include:
- Stoichiometric control : Use excess hydrazine hydrate (1.5:1 molar ratio) to drive the reaction to completion.
- Recrystallization : Ethyl acetate is preferred for slow evaporation to obtain high-purity crystals suitable for X-ray diffraction.
- Purity validation : Characterize via -NMR (e.g., δ 2.3 ppm for methyl groups) and HPLC (≥98% purity).
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Resolve the planar molecular structure and hydrogen-bonding network (e.g., N–H⋯N interactions) using SHELXL refinement .
- Spectroscopy : Confirm functional groups via FT-IR (N–H stretch at ~3300 cm) and -NMR (pyrimidine carbons at δ 160–170 ppm).
- Elemental analysis : Match calculated and observed C, H, N percentages (e.g., CHN: C 54.53%, H 7.63%, N 42.84%).
Q. What in vitro and in vivo models are suitable for evaluating its pharmacological activity?
- In vitro : Screen for bioactivity (e.g., antimicrobial, anticonvulsant) using assays like MIC (Minimum Inhibitory Concentration) or enzyme inhibition (e.g., COX-2).
- In vivo : For neurovascular studies (e.g., diabetic retinopathy), use streptozotocin-induced diabetic rodent models to assess vascular permeability and inflammation markers .
- Dose optimization : Apply Dixon’s up-and-down method for acute toxicity profiling .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound?
- Quantum mechanics : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic sites (e.g., hydrazino group) .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., CRF-1 receptors) and calculate binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in crystallographic or pharmacological data?
- Crystallographic twinning : Apply SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent regions .
- Pharmacological variability : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and adjust for batch-to-batch synthesis differences (e.g., via LC-MS purity checks) .
Q. How can co-crystallization enhance the physicochemical properties of this compound?
- Co-former selection : Use diclofenac or 2-amino-4,6-dimethylpyrimidine for co-crystals. Dissolve both components in ethyl acetate/hexane (1:2 v/v) and evaporate slowly to form cubic crystals .
- Characterization : Confirm co-crystal formation via PXRD (e.g., new Bragg peaks at 2θ = 12°–15°) and DSC (distinct melting endotherms).
Q. What are the best practices for stability testing under varying storage conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for pyrimidines).
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS.
- Light sensitivity : Store in amber vials under N atmosphere to prevent photolytic cleavage of the N–N bond .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent selection : Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Atom economy : Optimize stoichiometry to reduce waste (target ≥80% atom economy).
- Microwave-assisted synthesis : Reduce reaction time from 5 hours to 30 minutes at 100°C .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural and functional features of 4-Hydrazino-2,6-dimethylpyrimidine with related pyrimidine derivatives:
Key Observations :
- Steric effects: The 2,6-dimethyl substituents may hinder intermolecular interactions, contrasting with 2-amino-4,6-dimethylpyrimidine, which successfully forms co-crystals despite similar steric bulk .
Co-Crystal Formation Potential
Studies on 2-amino-4,6-dimethylpyrimidine reveal that nitrogen charge magnitude (-287 kJ/mol) and solvent polarity critically influence co-crystal vs. salt formation with diclofenac. In polar protic solvents (e.g., methanol), it forms co-crystals, confirmed by IR carbonyl peaks at 1664–1695 cm$^{-1}$ and X-ray diffraction .
Contrast with 2-Hydrazino-6-methylpyrimidin-4-one: This compound, featuring a ketone group, exhibits distinct reactivity. Its synthesis involves nitrosation of hydrazine precursors under acidic conditions , a pathway that may differ for this compound due to substituent positioning.
Solubility and Physicochemical Properties
- This compound: Moderate solubility in polar aprotic solvents (e.g., ethyl acetate) inferred from structural analogs .
- 4-Hydrazino-6-(4-methoxyphenyl)-2-methylpyrimidine: Increased lipophilicity due to the methoxyphenyl group may enhance membrane permeability but reduce aqueous solubility .
- 2-Amino-4,6-dimethylpyrimidine: Poor aqueous solubility, necessitating co-crystallization for bioavailability improvement .
Propiedades
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYIAWJHRUOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353015 | |
Record name | 4-hydrazino-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-56-7 | |
Record name | 4-hydrazino-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydrazino-2,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.